Didesmethyl Almotriptan-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

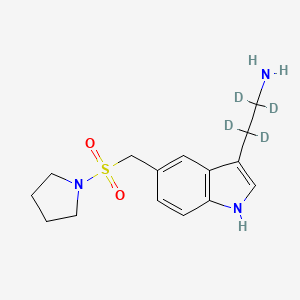

Didesmethyl Almotriptan-d4 is a deuterium labelled form of Didesmethyl Almotriptan, which is a metabolite of Almotriptan . It is used in proteomics research .

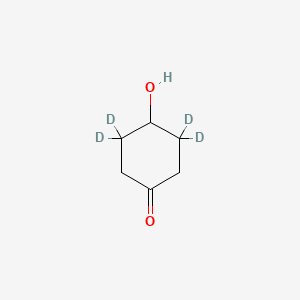

Molecular Structure Analysis

The molecular formula of Didesmethyl Almotriptan-d4 is C15H17D4N3O2S . The IUPAC name is 1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine . The molecular weight is 311.44 .

Physical And Chemical Properties Analysis

The boiling point of Didesmethyl Almotriptan-d4 is approximately 552.2±60.0°C at 760 mmHg and its density is approximately 1.3±0.1 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

1. Almotriptan's Efficacy and Tolerability in Migraine Treatment

Almotriptan, a specific serotonin 5-HT1B/1D agonist, is recognized for its effectiveness in treating migraine. A study compared oral almotriptan with sumatriptan and placebo, finding that almotriptan at doses of 12.5 mg and 25 mg offers significant migraine pain relief comparable to sumatriptan, with better tolerability than sumatriptan (Dowson et al., 2002).

2. Almotriptan in Animal Models for Antimigraine Activity

Almotriptan's functional profile has been analyzed using animal models, demonstrating its effectiveness as a selective constrictor of intracranial blood vessels and an inhibitor of neurogenically evoked plasma protein extravasation in the dura mater. These properties are indicative of its potential in antimigraine therapy (Gras et al., 2000).

3. Metabolism of Almotriptan in Human Liver

Research on the metabolism of almotriptan in human liver identifies key enzymes involved in its processing. This knowledge is vital for understanding the drug's pharmacokinetics and potential interactions with other medications (Salvà et al., 2003).

4. Almotriptan as a 5-HT Receptor Agonist

Almotriptan's pharmacological characterization includes its high affinity for 5-HT1B and 5-HT1D receptors, with minimal affinity for other 5-HT receptors. This specificity supports its use in migraine treatment due to targeted vasoconstriction and minimal side effects (Bou et al., 2000).

5. Almotriptan's Comparative Efficacy in Clinical Trials

In a meta-analysis, almotriptan was reported to have the highest sustained pain-free rate and the lowest adverse-event rate among oral triptans. These findings suggest its potential as a preferred choice for migraine treatment due to its balance of efficacy and tolerability (Sandrini et al., 2005).

Safety And Hazards

Future Directions

While specific future directions for Didesmethyl Almotriptan-d4 are not available, it is worth noting that Almotriptan, from which it is derived, has been used in the acute treatment of migraine with or without aura for over 20 years, accumulating data on more than 15,000 patients in studies and from an estimated >150 million treated migraine attacks in daily clinical practice . This suggests that Didesmethyl Almotriptan-d4 and similar compounds may continue to be valuable tools in migraine research and treatment.

properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDLLAFWGVDYHM-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747616 |

Source

|

| Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Didesmethyl Almotriptan-d4 | |

CAS RN |

1346604-75-8 |

Source

|

| Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/no-structure.png)

![Oxireno[F]isoquinoline](/img/structure/B583516.png)